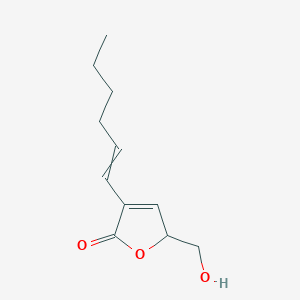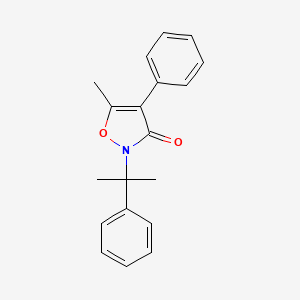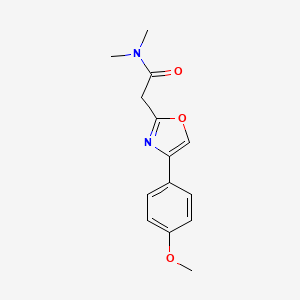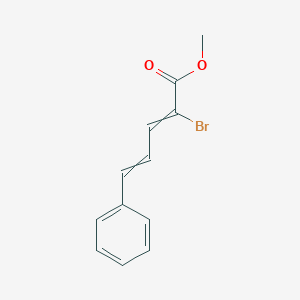
1,7-Heptanediamine, N,N'-bis(3-aminopropyl)-4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-4,4-dimethyl- is a chemical compound with the molecular formula C13H32N4. It is a diamine derivative, characterized by the presence of two amino groups attached to a heptane backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-4,4-dimethyl- typically involves the reaction of heptanediamine with 3-aminopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-4,4-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-4,4-dimethyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-: This compound is similar in structure but lacks the 4,4-dimethyl groups.
N,N’-Bis(3-aminopropyl)-1,7-heptanediamine: Another similar compound with slight variations in the positioning of the amino groups.
Uniqueness
1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-4,4-dimethyl- is unique due to the presence of the 4,4-dimethyl groups, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct properties and applications compared to its analogs.
Propiedades
Número CAS |
197658-75-6 |
|---|---|
Fórmula molecular |
C15H36N4 |
Peso molecular |
272.47 g/mol |
Nombre IUPAC |
N,N'-bis(3-aminopropyl)-4,4-dimethylheptane-1,7-diamine |
InChI |
InChI=1S/C15H36N4/c1-15(2,7-3-11-18-13-5-9-16)8-4-12-19-14-6-10-17/h18-19H,3-14,16-17H2,1-2H3 |
Clave InChI |
LBIGWJLVNCHYGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCNCCCN)CCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)
![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)

![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)




![2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan](/img/structure/B12569453.png)
![2-Bromo-6-[tri(propan-2-yl)silyl]pyridine](/img/structure/B12569468.png)
![1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole](/img/structure/B12569474.png)

